molecular formula C46H73N11O12S2 B10839042 [Mpa1, D-Tyr(Et)2, Gly(But)3, Gly(But)7]OT

[Mpa1, D-Tyr(Et)2, Gly(But)3, Gly(But)7]OT

Cat. No.: B10839042
M. Wt: 1036.3 g/mol
InChI Key: DUQYFIXOZDQOES-CQRJDLEJSA-N
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Description

[Mpa1, D-Tyr(Et)2, Gly(But)3, Gly(But)7]OT is a synthetic analogue of oxytocin, a nonapeptide hormone known for its role in social bonding, sexual reproduction, childbirth, and the period after childbirth. This compound is designed to mimic or modify the biological activity of oxytocin by incorporating non-natural amino acids at specific positions, which can enhance its stability, receptor affinity, and selectivity .

Preparation Methods

The synthesis of [Mpa1, D-Tyr(Et)2, Gly(But)3, Gly(But)7]OT typically involves solid-phase peptide synthesis (SPPS), a method widely used for the assembly of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. The specific modifications in this compound include β-mercaptopropionic acid (Mpa) at position 1, D-tyrosine ethyl ester (D-Tyr(Et)) at position 2, and tert-butyl glycine (Gly(But)) at positions 3 and 7 .

Industrial production methods for such peptides often involve large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC) and characterization by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

[Mpa1, D-Tyr(Et)2, Gly(But)3, Gly(But)7]OT can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol (DTT) for reduction, and acidic or basic conditions for hydrolysis. Major products formed from these reactions include disulfide-linked dimers and hydrolyzed peptides .

Scientific Research Applications

[Mpa1, D-Tyr(Et)2, Gly(But)3, Gly(But)7]OT has several scientific research applications:

Mechanism of Action

The mechanism of action of [Mpa1, D-Tyr(Et)2, Gly(But)3, Gly(But)7]OT involves its interaction with oxytocin receptors, which are G-protein-coupled receptors (GPCRs). Upon binding to these receptors, the compound can activate or inhibit various intracellular signaling pathways, depending on its specific modifications. The molecular targets and pathways involved include the Gq and Gi protein pathways, which can lead to different cellular responses such as contraction, relaxation, or growth inhibition .

Properties

Molecular Formula

C46H73N11O12S2

Molecular Weight

1036.3 g/mol

IUPAC Name

(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-N-[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]-10-(3-amino-3-oxopropyl)-13-tert-butyl-16-[(4-ethoxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide

InChI

InChI=1S/C46H73N11O12S2/c1-10-69-26-13-11-25(12-14-26)20-29-41(65)56-36(45(4,5)6)43(67)52-27(15-16-32(47)58)39(63)53-30(21-33(48)59)40(64)55-31(23-71-70-18-17-35(61)51-29)42(66)57-37(46(7,8)9)44(68)54-28(19-24(2)3)38(62)50-22-34(49)60/h11-14,24,27-31,36-37H,10,15-23H2,1-9H3,(H2,47,58)(H2,48,59)(H2,49,60)(H,50,62)(H,51,61)(H,52,67)(H,53,63)(H,54,68)(H,55,64)(H,56,65)(H,57,66)/t27-,28-,29-,30-,31-,36+,37+/m0/s1

InChI Key

DUQYFIXOZDQOES-CQRJDLEJSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSCCC(=O)N2)C(=O)N[C@H](C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)C(C)(C)C)CC(=O)N)CCC(=O)N)C(C)(C)C

Canonical SMILES

CCOC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)N2)C(=O)NC(C(=O)NC(CC(C)C)C(=O)NCC(=O)N)C(C)(C)C)CC(=O)N)CCC(=O)N)C(C)(C)C

Origin of Product

United States

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